molecular formula C19H29N3OS B2944088 3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1421504-60-0

3-(piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2944088
CAS No.: 1421504-60-0
M. Wt: 347.52
InChI Key: DIWYIBYFHWZUFE-UHFFFAOYSA-N
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Description

3-(Piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a piperidinylmethyl group at the 3-position and an o-tolyl-substituted carboxamide moiety at the 4-position. Its structure combines conformational flexibility (due to the thiazepane ring) with lipophilic and aromatic interactions (via the piperidine and o-tolyl groups).

Properties

IUPAC Name

N-(2-methylphenyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3OS/c1-16-8-3-4-9-18(16)20-19(23)22-12-7-13-24-15-17(22)14-21-10-5-2-6-11-21/h3-4,8-9,17H,2,5-7,10-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWYIBYFHWZUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCCSCC2CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Piperidin-1-ylmethyl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazepane ring , a piperidine moiety , and an o-tolyl group . The synthesis typically involves:

  • Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving thioamides and α-halo ketones.
  • Introduction of the Piperidine Moiety : A nucleophilic substitution reaction is used where a piperidine derivative reacts with the thiazepane intermediate.
  • Addition of the Carboxamide Group : This can be introduced via amide formation techniques, often using carboxylic acids and coupling agents.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . For example, studies have shown that modifications in the thiazepane structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro tests demonstrate significant inhibition against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

The biological activity is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The binding may occur through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding

These interactions can lead to modulation of enzyme activity or receptor function, contributing to its pharmacological effects.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of thiazepane derivatives. The results showed that the compound inhibited tumor growth in xenograft models, demonstrating significant promise for cancer therapy .

Study 2: Antimicrobial Properties

In another investigation, researchers synthesized a series of thiazepane derivatives and assessed their antimicrobial properties against clinical isolates. The results indicated that certain structural modifications enhanced antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundThiazepane ring, piperidine moietyAntitumor, antibacterial
4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepaneSimilar structural featuresAntifungal activity
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolinesDifferent scaffoldAntitumor activity

Comparison with Similar Compounds

Structural Analogues with Piperidin-1-ylmethyl Groups

Compounds sharing the piperidin-1-ylmethyl motif (Table 1) exhibit variations in core heterocycles and substituents, influencing their physicochemical and synthetic properties:

Compound Name Core Structure Key Substituents Yield (%) Key Spectral Data (¹H NMR δ ppm) Source
5-Iodo-1-(piperidin-1-ylmethyl)-1H-indole Indole 5-Iodo, piperidinylmethyl 76 7.65 (s, 1H, indole-H), 3.75 (s, 2H)
5-Methoxy-1-(piperidin-1-ylmethyl)-1H-indole Indole 5-Methoxy, piperidinylmethyl 81 6.82 (d, 1H), 3.85 (s, 3H, OCH₃)
Target Compound 1,4-Thiazepane o-Tolyl, piperidinylmethyl N/A Not reported in evidence N/A
Compound 23 () Guanidine-linked 4-Fluorobenzyl, pyridyl, phenoxy 41 1.21–1.25 (m, 6H), δ 7.25–7.35 (m, aromatic)

Key Observations :

  • Core Heterocycle Influence : The thiazepane ring in the target compound introduces greater conformational flexibility compared to rigid indole or pyridyl-based cores in analogs. This may enhance binding entropy in biological systems but complicate synthetic purity .
  • Substituent Effects : The o-tolyl group in the target compound provides steric bulk and moderate lipophilicity, contrasting with the electron-withdrawing 4-fluorobenzyl group in Compound 23 (), which may alter solubility and receptor affinity .
  • Synthetic Yields : Indole-based piperidinylmethyl derivatives () show higher yields (76–87%) compared to guanidine-linked analogs (37–41%, ), likely due to simpler reaction pathways for indole functionalization .

Compounds with o-Tolyl Substituents

Methaqualone metabolites () and the target compound share this substituent but differ in core structures:

Compound Name Core Structure Key Functional Groups Analytical Data Source
Methaqualone metabolite (1) Quinazoline 3-(o-Tolyl), 4-oxo Retention time: 2360
Target Compound 1,4-Thiazepane N-(o-Tolyl) carboxamide Not reported N/A

Key Observations :

  • Core Structure Impact: Quinazoline-based metabolites () exhibit planar aromatic cores, favoring π-π stacking interactions, whereas the non-aromatic thiazepane in the target compound may prioritize hydrophobic or hydrogen-bonding interactions .
  • Pharmacokinetic Implications : The o-tolyl group’s ortho-methyl substitution in both compounds could slow metabolic degradation compared to para-substituted analogs, enhancing bioavailability .

Carboxamide-Containing Derivatives

Carboxamide groups are critical for hydrogen bonding in drug-receptor interactions. The target compound’s carboxamide is directly linked to the thiazepane ring, unlike indole-based carbamates in (e.g., Compound 14):

Compound Name Carboxamide Position Additional Features HR-MS Data Source
Tert-Butyl((1-(piperidin-1-ylmethyl)-1H-indol-5-yl)methyl)carbamate Indole-5-position Boc-protected amine m/z 413.254 [M+H]⁺
Target Compound Thiazepane-4-position Unprotected carboxamide Not reported N/A

Key Observations :

  • Protection Strategies : Boc-protected amines in compounds (e.g., Compound 14) suggest synthetic strategies to stabilize reactive intermediates, a consideration absent in the target compound’s reported synthesis .

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